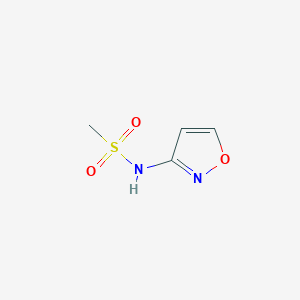

N-(Isoxazol-3-yl)methanesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

121680-52-2 |

|---|---|

Molecular Formula |

C4H6N2O3S |

Molecular Weight |

162.17 g/mol |

IUPAC Name |

N-(1,2-oxazol-3-yl)methanesulfonamide |

InChI |

InChI=1S/C4H6N2O3S/c1-10(7,8)6-4-2-3-9-5-4/h2-3H,1H3,(H,5,6) |

InChI Key |

MEUCYQQXINWVAS-UHFFFAOYSA-N |

SMILES |

CS(=O)(=O)NC1=NOC=C1 |

Canonical SMILES |

CS(=O)(=O)NC1=NOC=C1 |

Synonyms |

Methanesulfonamide, N-3-isoxazolyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Synthesis Pathways

Established Synthetic Routes for N-(Isoxazol-3-yl)methanesulfonamide and its Core Structure

The traditional synthesis of isoxazole-sulfonamide scaffolds relies on well-established chemical transformations that are both reliable and versatile.

The quintessential method for forging a sulfonamide bond involves the reaction of a sulfonyl chloride with an amine. wikipedia.org This reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, is a cornerstone of sulfonamide synthesis. wikipedia.org In the context of N-(Isoxazol-3-yl)methanesulfonamide, this would typically involve reacting methanesulfonyl chloride with 3-aminoisoxazole. This classical approach is widely used due to its efficiency and the commercial availability of the starting materials. google.comthieme-connect.com

Alternative methods for sulfonamide synthesis have also been developed to circumvent the often harsh conditions required for preparing sulfonyl chlorides. nih.gov These include the reaction of sulfinate salts with electrophilic nitrogen sources, and the direct oxidative coupling of thiols with amines. rsc.orgacs.org

The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, can be constructed through several synthetic routes. wikipedia.org A prevalent method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. wikipedia.orgrsc.orgnih.gov This reaction offers a high degree of control over the regioselectivity, leading to the desired 3,5-disubstituted isoxazole. organic-chemistry.org

Another common strategy involves the condensation reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound or its equivalent. wikipedia.orgsphinxsai.com This approach is particularly useful for synthesizing a wide variety of substituted isoxazoles. For instance, the reaction of hydroxylamine hydrochloride with α,β-unsaturated carbonyl compounds provides a convenient route to 3,5-disubstituted isoxazoles. organic-chemistry.org

The following table summarizes some classical methods for isoxazole synthesis:

| Starting Materials | Reagents | Product | Reference |

| Nitrile Oxides and Alkynes | - | 3,5-Disubstituted Isoxazoles | wikipedia.orgrsc.orgnih.gov |

| 1,3-Diketones and Hydroxylamine | - | Substituted Isoxazoles | wikipedia.org |

| α,β-Unsaturated Carbonyl Compounds | N-hydroxyl-4-toluenesulfonamide | 3,5-Disubstituted Isoxazoles | organic-chemistry.org |

Advanced Synthetic Strategies and Methodological Innovations for Isoxazole-Sulfonamide Scaffolds

In recent years, the field of organic synthesis has witnessed the development of more sophisticated and efficient methods for constructing complex molecules. These advanced strategies offer improvements in terms of yield, selectivity, and environmental impact.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including isoxazoles. rsc.orgresearchgate.netdntb.gov.ua Catalysts based on metals like copper, palladium, gold, and iron have enabled the development of novel cyclization and functionalization reactions. organic-chemistry.orgresearchgate.net For example, copper-catalyzed [3+2] cycloaddition reactions of alkynes with in situ generated nitrile oxides provide a highly regioselective and efficient route to isoxazoles. organic-chemistry.org

Palladium-catalyzed cascade reactions have also been employed to construct functionalized isoxazoles from readily available starting materials. organic-chemistry.org These methods often proceed with high atom economy and functional group tolerance. Gold-catalyzed cycloisomerization of α,β-acetylenic oximes is another powerful tool for the selective synthesis of substituted isoxazoles. organic-chemistry.org

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, have emerged as a powerful strategy for the efficient synthesis of complex molecules. nih.govscielo.br MCRs are highly convergent and often lead to the rapid construction of diverse chemical libraries. nih.gov

Several MCRs have been developed for the synthesis of functionalized isoxazoles. nih.govresearchgate.net For instance, a one-pot, three-component reaction between an aldehyde, methyl acetoacetate, and hydroxylamine hydrochloride has been used to synthesize isoxazole derivatives. nih.govresearchgate.net These reactions can be performed under environmentally friendly conditions, sometimes using fruit juices as catalysts. nih.govresearchgate.net The development of MCRs that incorporate a sulfonamide moiety would provide a highly efficient route to isoxazole-sulfonamide scaffolds.

The synthesis of methanesulfonamide (B31651) derivatives can also be achieved through various oxidation and coupling reactions. Direct oxidative coupling of thiols with amines, mediated by reagents like iodine, offers a metal-free approach to sulfonamide synthesis. rsc.org Electrochemical methods have also been explored for the oxidative coupling of thiols and amines. rsc.org

Furthermore, methods for the direct sulfonylation of amines with arylthiols have been developed. rsc.org These reactions often utilize an oxidizing agent to generate a reactive sulfonyl intermediate that then couples with the amine. Such innovative approaches provide valuable alternatives to the classical sulfonyl chloride-based methods.

Methodologies for Purification and Advanced Spectroscopic Characterization in Synthetic Organic Chemistry Studies

Chromatographic Techniques for Product Isolation and Purification

Following the synthesis, the crude N-(Isoxazol-3-yl)methanesulfonamide often requires purification to remove impurities. A common and effective method for this is flash column chromatography.

For the purification of N-(Isoxazol-3-yl)methanesulfonamide, a silica (B1680970) gel stationary phase is typically employed. The choice of the mobile phase (eluent) is critical for achieving good separation. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. A common solvent system for sulfonamides is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate. The optimal ratio is determined through preliminary thin-layer chromatography (TLC) analysis.

Table 1: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 1:1) |

| Sample Loading | Dry loading with silica gel or direct loading in a minimal amount of solvent |

| Fraction Collection | Based on TLC analysis of the eluting fractions |

Recrystallization is another viable purification method. A suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can be used to obtain the pure crystalline product.

Application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) in Structural Elucidation

The definitive structural confirmation of N-(Isoxazol-3-yl)methanesulfonamide is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For N-(Isoxazol-3-yl)methanesulfonamide, characteristic signals would be expected for the protons on the isoxazole ring, the methyl group of the methanesulfonyl moiety, and the N-H proton of the sulfonamide. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. Signals for the carbons of the isoxazole ring and the methyl group would be observed at characteristic chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Data for N-(Isoxazol-3-yl)methanesulfonamide

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~8.4 | Doublet | H-5 of isoxazole |

| ~6.7 | Doublet | H-4 of isoxazole | |

| ~9.5 | Broad Singlet | N-H | |

| ~3.1 | Singlet | CH₃ | |

| ¹³C | ~160 | - | C-3 of isoxazole |

| ~150 | - | C-5 of isoxazole | |

| ~98 | - | C-4 of isoxazole | |

| ~40 | - | CH₃ |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which further aids in structural confirmation. For N-(Isoxazol-3-yl)methanesulfonamide (C₄H₆N₂O₃S), the expected molecular weight is approximately 162.17 g/mol . In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high precision.

Table 3: Expected Mass Spectrometry Data

| Technique | Expected Result |

| Low-Resolution MS (e.g., ESI+) | [M+H]⁺ at m/z ≈ 163.0 |

| High-Resolution MS (HRMS) | Calculated for C₄H₇N₂O₃S⁺: [M+H]⁺ (a more precise value) |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of the synthesized N-(Isoxazol-3-yl)methanesulfonamide. A reversed-phase HPLC method is commonly employed for sulfonamides.

In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. The compound is detected as it elutes from the column using a UV detector, typically at a wavelength where the isoxazole ring shows strong absorbance. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-dependent gradient, e.g., starting with 95% A and increasing to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Molecular Structure Activity Relationship Sar Studies

Systematic Structural Modifications of N-(Isoxazol-3-yl)methanesulfonamide Derivatives

The journey to optimize the biological activity of N-(isoxazol-3-yl)methanesulfonamide derivatives begins with a methodical alteration of its chemical architecture. This involves a deep dive into how substitutions on the isoxazole (B147169) ring, variations in the methanesulfonamide (B31651) group, and the nature of any linking units and peripheral substituents collectively dictate the compound's potency.

The isoxazole ring is a critical pharmacophore in a multitude of biologically active compounds. researchgate.neteurekaselect.comijpca.org Its substitution pattern plays a pivotal role in determining the efficacy and selectivity of N-(isoxazol-3-yl)methanesulfonamide derivatives. ijpca.orgnih.gov Studies have shown that even minor changes to this five-membered heterocyclic ring can lead to significant shifts in biological activity. nih.gov

The introduction of different substituents at various positions of the isoxazole ring can modulate its electronic and steric properties, thereby influencing its interaction with biological targets. For instance, research on related isoxazole-containing compounds has demonstrated that the presence of electron-donating or electron-withdrawing groups can impact binding affinity and potency. mdpi.com In some series of isoxazole derivatives, the addition of methyl, methoxy, or chloride groups has been found to enhance anticancer activity. mdpi.com Specifically, in a series of 3,5-disubstituted isoxazoles, these substitutions on the R group were shown to improve activity against U87 glioblastoma cells. mdpi.com

Furthermore, the position of the substituent is crucial. In one study on 3,4-diaryl isoxazoles, specific substitutions were found to be critical for potent dual inhibition of p38α MAP kinase and CK1δ. nih.gov The SAR of some isoxazole derivatives has revealed that the presence of a fluorine or trifluoromethyl group on an attached phenyl ring can promote cytotoxicity in cancer cell lines. nih.gov These findings underscore the isoxazole ring as a key tunable element for optimizing the biological profile of this class of compounds.

| Substituent on Isoxazole Ring | Observed Effect on Biological Activity | Compound Series | Reference |

|---|---|---|---|

| Methyl, Methoxy, or Chloride | Enhanced anticancer activity against U87 cells | 3,5-disubstituted isoxazoles | mdpi.com |

| Fluorine or Trifluoromethyl on Phenyl Ring | Promoted cytotoxicity in cancer cell lines | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles | nih.gov |

| Ortho substitution | Emerged as effective cytotoxic agents against PC-3 cancer cell line | Isoxazole derivatives of 6-hydroxy coumarin | nih.gov |

The methanesulfonamide group is another key functional group that contributes significantly to the biological activity of these compounds. Sulfonamides, in general, are known to be effective against bacteria. nih.govresearchgate.netnih.gov The nitrogen atom and the sulfonyl group are capable of forming crucial hydrogen bonds with biological targets.

While specific SAR studies on the methanesulfonamide moiety of N-(isoxazol-3-yl)methanesulfonamide are not extensively detailed in the available literature, research on related sulfonamide-containing molecules provides valuable insights. For example, in a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives, the sulfonamide functionality was a key element for their inhibitory activity against human carbonic anhydrase isoenzymes. nih.gov Although many of the synthesized compounds were weak inhibitors, the study suggested they could serve as leads for developing more potent inhibitors incorporating secondary sulfonamide functionalities. nih.gov

Modifications such as N-alkylation or N-arylation of the sulfonamide nitrogen can have a profound impact on the compound's physicochemical properties, such as its acidity and hydrogen bonding capacity, which in turn can affect its biological activity.

In many drug discovery campaigns, a linker unit is incorporated to optimally position the key pharmacophoric elements for interaction with the target protein. In the context of N-(isoxazol-3-yl)methanesulfonamide derivatives, the methanecarbonyl unit can be considered a simple linker. Elaboration of this linker or the introduction of additional peripheral substituents can significantly enhance biological potency.

For instance, in a study of isoxazole-3-carboxamides, the substitution with a 1S, 3R-3-aminocyclohexanol motif, which can be considered an extended and functionalized linker, was found to improve both potency and solubility. nih.gov In another example involving trisubstituted isoxazoles, modifications to the linker region were shown to affect binding affinity. nih.gov Specifically, a more rotationally restricted linker was hypothesized to have a higher entropic penalty upon binding, potentially leading to decreased affinity. nih.gov

Peripheral substituents on any aryl rings appended to the core structure also play a critical role. In a series of N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives, SAR studies focusing on fused rings attached to the phenylurea moiety led to the discovery of highly potent inhibitors of the FLT3 enzyme, which is implicated in acute myeloid leukemia. nih.gov This highlights the importance of exploring the chemical space around the core scaffold to identify interactions that can boost biological activity.

Computational Approaches for Structure-Activity Relationship Elucidation

To complement experimental SAR studies, computational methods have become indispensable tools in modern drug design. These in silico techniques can provide predictive insights into the SAR of N-(isoxazol-3-yl)methanesulfonamide derivatives, thereby guiding the synthesis of more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For isoxazole sulfonamide hybrids, 3D-QSAR models have been successfully employed to predict their antibacterial activity. nih.govresearchgate.netnih.gov

These models can identify key molecular descriptors, such as steric and electrostatic fields, that are robustly correlated with biological activity. nih.gov For example, in a study of coumarin-isoxazole-sulfonamide hybrids, a 3D-QSAR model was developed that could accurately predict the minimum inhibitory concentration (MIC) of the designed compounds. nih.govresearchgate.net The model revealed that compounds with specific substitutions, such as in compounds 9b and 9f of the study, exhibited the highest predicted and experimentally confirmed activity against both gram-negative and gram-positive bacteria. nih.gov Such models are valuable for prioritizing the synthesis of novel compounds with enhanced antibacterial potency. nih.govresearchgate.netnih.gov

| QSAR Model Type | Application | Key Findings | Reference |

|---|---|---|---|

| 3D-QSAR | Predicting antibacterial activity of coumarin-isoxazole-sulfonamide hybrids | Identified key descriptors for antibacterial activity and successfully predicted the efficacy of novel compounds. | nih.govresearchgate.netnih.gov |

| 3D-QSAR (CoMFA and CoMSIA) | Investigating structural requirements for Farnesoid X Receptor (FXR) agonists with an isoxazole moiety | Demonstrated strong predictive ability and helped in understanding the structural requirements for potent FXR agonists. | nih.gov |

Pharmacophore modeling is another powerful computational technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net This model then serves as a template for the design or virtual screening of new molecules with the desired activity.

For isoxazole-containing compounds, pharmacophore models have been constructed to understand their SAR and guide the design of new derivatives. researchgate.net An activity atlas model, a type of pharmacophore model, can display the electrostatic interactions and structural similarities of active ligands. researchgate.net The model can highlight regions where electronegative or electropositive fields and hydrophobic surfaces correlate with higher biological activity. researchgate.net

By combining the SAR data from various isoxazole-based analogues, a preliminary pharmacophore model can be constructed. This model provides valuable insights into the key interaction points, such as hydrogen bond donors and acceptors, and hydrophobic regions, that are crucial for binding to the biological target. This information is instrumental in the rational design of novel N-(isoxazol-3-yl)methanesulfonamide derivatives with improved potency and selectivity.

Mechanistic Investigations of Biological Activities in Vitro and Molecular Level

Anticancer Activity and Molecular Targets

Recent studies have highlighted the potential of thiazolyl hydrazone derivatives in cancer therapy. One such study evaluated a series of 13 thiazolyl hydrazone derivatives of 1-indanone (B140024) for their anticancer efficacy. nih.gov Among these, four compounds demonstrated significant anticancer activity against various colorectal cancer cell lines, with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM. nih.gov

Notably, the indanone-based thiazolyl hydrazone (ITH) derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), exhibited a more potent cytotoxic effect against p53 mutant colorectal cancer cells, including COLO-205 and HT-29, compared to the p53 wild-type cell line HCT 116. nih.gov Mechanistic investigations revealed that ITH-6 induces apoptosis and arrests the cell cycle in the G2/M phase in these cancer cell lines. nih.gov This is accompanied by an increase in reactive oxygen species and a significant decrease in glutathione (B108866) levels. nih.gov Furthermore, ITH-6 was found to inhibit the expression of NF-κB p65 and Bcl-2, further supporting its cytotoxic action. nih.gov

Table 2: Anticancer Activity of an Indanone-Based Thiazolyl Hydrazone Derivative (ITH-6)

| Cell Line | Cancer Type | p53 Status | Key Findings |

|---|---|---|---|

| COLO-205 | Colorectal Cancer | Mutant | Favorable cytotoxicity profile nih.gov |

| HEP-2 | Laryngeal Cancer | Not Specified | Data not available in the provided context |

| A-549 | Lung Cancer | Not Specified | Data not available in the provided context |

| HT-29 | Colorectal Cancer | Mutant | Favorable cytotoxicity profile, G2/M phase arrest, apoptosis induction nih.gov |

| KM 12 | Colorectal Cancer | Mutant | Favorable cytotoxicity profile nih.gov |

| HCT 116 | Colorectal Cancer | Wild-Type | Less sensitive to ITH-6 compared to p53 mutant lines nih.gov |

The ability of certain compounds to interfere with DNA replication and repair is a key mechanism in cancer therapy. Topoisomerases are enzymes that regulate the topology of DNA and are crucial for processes like replication and transcription. nih.gov Some anticancer agents, known as topoisomerase poisons, work by stabilizing the transient covalent complexes formed between topoisomerases and DNA, leading to DNA strand breaks. nih.govnih.gov

While some topoisomerase inhibitors, like the indolocarbazole antitumor drug NB-506, were initially thought to require DNA intercalation for their activity, further research has challenged this notion. nih.gov Studies have shown that a regio-isomeric form of NB-506, which does not intercalate into DNA, remains a highly potent topoisomerase I poison. nih.gov This suggests that DNA binding and topoisomerase poisoning can be distinct mechanisms. nih.gov

Flavonoids and other polyphenolic compounds have also been investigated for their ability to inhibit topoisomerase I. nih.gov Their mechanisms can involve either inhibiting the catalytic activity of the enzyme or stabilizing the cleavable complex. nih.gov An association between topoisomerase inhibition and DNA intercalation has been observed for some of these compounds. nih.gov

The bacterial cell division protein FtsZ has emerged as a promising target for the development of new antibacterial drugs. nih.govnih.gov FtsZ is essential for bacterial viability and is highly conserved across many bacterial species, but it is absent in higher eukaryotes, suggesting that its inhibitors would have low toxicity in human cells. nih.gov The inhibition of FtsZ disrupts the formation of the Z-ring, a critical step in bacterial cell division, ultimately leading to cell death. nih.gov

Several small molecules have been identified as FtsZ inhibitors. Derivatives of 3-methoxybenzamide, such as PC190723, are potent and selective antistaphylococcal agents that work by disrupting FtsZ function. nih.gov Structure-based drug design has also led to the development of isoxazole-containing benzamide (B126) derivatives that modulate FtsZ activity. frontiersin.org These inhibitors typically bind to either the GTP binding site or the inter-domain cleft of the FtsZ protein. frontiersin.org

The development of FtsZ inhibitors represents a novel approach to combatting antibiotic-resistant bacterial strains, and research in this area is ongoing. nih.govmdpi.com

Anti-inflammatory Mechanisms

The anti-inflammatory properties of various compounds are often linked to their ability to modulate specific molecular pathways. For instance, certain flavonoids exhibit anti-inflammatory effects, which are thought to be related to their antioxidant properties and their ability to inhibit enzymes involved in the inflammatory process. nih.gov

In the context of N-acylhydrazone derivatives, research has pointed to their potential as anti-inflammatory agents. A study on 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazone derivatives identified a lead compound, LASSBio-930, as a novel anti-inflammatory and anti-hyperalgesic prototype. nih.gov The primary mechanism of action for this compound was determined to be the non-selective inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are key players in the synthesis of prostaglandins, which are potent inflammatory mediators.

Neuropharmacological Mechanisms (Insights from Related Benzisoxazole Analogs)

While direct mechanistic studies on N-(Isoxazol-3-yl)methanesulfonamide are not extensively available in public literature, significant insights into its potential neuropharmacological activities can be extrapolated from the well-documented actions of structurally related benzisoxazole analogs. The benzisoxazole scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous psychoactive agents. nih.govrsc.org The neuropharmacological effects of these analogs are primarily understood through their interactions with key components of the central nervous system, including ion channels and neurotransmitter systems. nih.govresearchgate.netresearchgate.net

Modulation of Voltage-Gated Ion Channels (e.g., Voltage-Sensitive Sodium Channels, T-type Calcium Channels)

Several benzisoxazole derivatives have demonstrated significant anticonvulsant properties, which are often linked to their ability to modulate voltage-gated ion channels. nih.gov For instance, zonisamide, a notable anticonvulsant drug, is a benzisoxazole derivative known to block voltage-sensitive sodium channels and T-type calcium channels. wikipedia.org This dual action is believed to contribute to the stabilization of neuronal membranes and the prevention of seizure propagation. The introduction of a halogen atom at the 5-position of the benzisoxazole ring has been shown to increase anticonvulsant activity in some derivatives. nih.gov

| Analog Class | Target Ion Channel | Observed Effect | Potential Implication for N-(Isoxazol-3-yl)methanesulfonamide |

|---|---|---|---|

| 3-(Sulfamoylmethyl)-1,2-benzisoxazoles | Voltage-Sensitive Sodium Channels | Blockade | Potential for neuronal membrane stabilization and anticonvulsant activity. |

| Zonisamide (a benzisoxazole derivative) | T-type Calcium Channels | Inhibition | Possible contribution to antiepileptic effects by reducing neuronal excitability. wikipedia.org |

| Analog Class | Receptor Target | Type of Interaction | Functional Outcome | Potential Implication for N-(Isoxazol-3-yl)methanesulfonamide |

|---|---|---|---|---|

| Substituted 3-(2-benzoxazyl)-benzimidazol-2-(1H)-ones | GABA-A Receptor (Benzodiazepine site) | Ligand Binding (Agonist/Antagonist) | Modulation of GABAergic inhibition. nih.gov | Potential to modulate anxiety, seizure threshold, and neuronal excitability. |

| General Benzisoxazole Analogs | GABA-A Receptor | Positive Allosteric Modulation | Enhancement of GABA-induced chloride current. | Possible sedative, anxiolytic, or anticonvulsant properties. |

Influence on Neurotransmitter Uptake and Release (e.g., GABA, Glutamate)

Beyond direct receptor interaction, benzisoxazole analogs can also influence synaptic concentrations of neurotransmitters by modulating their reuptake mechanisms. nih.gov Research has demonstrated that certain benzisoxazole derivatives can act as selective inhibitors of glial GABA uptake. nih.gov By blocking the reuptake of GABA from the synaptic cleft, these compounds prolong the presence of this inhibitory neurotransmitter, thereby enhancing GABAergic tone. For example, exo-THPO, a benzisoxazole analog, has been shown to be a more potent inhibitor of glial GABA uptake compared to neuronal uptake. nih.gov This selectivity for glial transporters could offer a more targeted approach to modulating GABAergic neurotransmission. While the influence on glutamate (B1630785) uptake is less characterized for this specific class, the modulation of neurotransmitter transporters remains a key mechanism for many psychoactive compounds. drugbank.com

| Analog | Transporter Target | Effect | IC50 Values (µM) | Potential Implication for N-(Isoxazol-3-yl)methanesulfonamide |

|---|---|---|---|---|

| exo-THPO | Glial GABA Transporter | Inhibition | 200 nih.gov | Potential to enhance GABAergic neurotransmission by increasing synaptic GABA levels. |

| exo-THPO | Neuronal GABA Transporter | Inhibition | 900 nih.gov | Shows selectivity for glial over neuronal GABA uptake. nih.gov |

Computational and in Silico Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how N-(Isoxazol-3-yl)methanesulfonamide might interact with specific biological targets, such as enzymes or receptors.

For example, in studies of related sulfonamides targeting carbonic anhydrase, the sulfonamide moiety typically coordinates to the zinc ion in the active site, while the isoxazole (B147169) and other aromatic portions of the molecule interact with hydrophobic and hydrophilic residues within the binding pocket. nih.gov A hypothetical docking of N-(Isoxazol-3-yl)methanesulfonamide into a representative enzyme active site might reveal key interactions, as illustrated in the following table.

| Ligand Group | Interacting Residue | Interaction Type | Estimated Distance (Å) |

| Sulfonamide (-SO₂NH₂) | Zn²⁺ | Coordination | 2.1 |

| Sulfonamide (-SO₂NH₂) | Threonine-199 | Hydrogen Bond | 2.8 |

| Isoxazole Ring | Valine-121 | Hydrophobic | 3.5 |

| Isoxazole Ring | Leucine-198 | Hydrophobic | 3.9 |

| Methane Bridge (-CH₂-) | Phenylalanine-131 | van der Waals | 4.2 |

This table presents a hypothetical binding mode for N-(Isoxazol-3-yl)methanesulfonamide based on common interactions observed for isoxazole sulfonamides.

The stability and specificity of the complex formed between N-(Isoxazol-3-yl)methanesulfonamide and its target enzyme are evaluated based on the calculated binding energy and the pattern of interactions. A lower binding energy generally indicates a more stable complex. The specificity of the interaction is determined by how uniquely the ligand fits into the active site of the target protein compared to other proteins. For related isoxazole sulfonamides, high affinity and selectivity for certain carbonic anhydrase isoforms have been reported, with Kᵢ values in the nanomolar range. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex, allowing for the observation of its behavior over time. These simulations are crucial for understanding the flexibility of both the ligand and the protein, as well as for refining the binding affinity predictions.

MD simulations can reveal how the conformation of N-(Isoxazol-3-yl)methanesulfonamide and the binding site of the target protein change over time. These simulations can confirm the stability of the key interactions predicted by molecular docking and identify any significant conformational changes that might occur upon binding. For instance, the isoxazole ring may exhibit a certain degree of rotational freedom, which can be quantified through MD simulations. Analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can provide insights into the stability of the complex and the flexibility of specific regions.

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the snapshots from MD simulations to calculate the binding free energy of the N-(Isoxazol-3-yl)methanesulfonamide-protein complex. These calculations provide a more accurate estimation of the binding affinity than docking scores alone, as they account for solvent effects and entropic contributions.

| Energy Component | Value (kcal/mol) |

| van der Waals Energy | -45.2 |

| Electrostatic Energy | -28.7 |

| Polar Solvation Energy | 35.5 |

| Non-polar Solvation Energy | -5.1 |

| Binding Free Energy (ΔG) | -43.5 |

This table provides a representative example of a binding free energy calculation for a ligand-protein complex, similar to what would be expected for N-(Isoxazol-3-yl)methanesulfonamide.

In Silico Prediction of Biological Activity and ADME-Related Attributes

In addition to predicting binding to specific targets, computational tools can forecast the broader biological activities and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of N-(Isoxazol-3-yl)methanesulfonamide. QSAR (Quantitative Structure-Activity Relationship) models, developed from data on existing isoxazole derivatives, can be used to predict its potential as an antimicrobial or anti-inflammatory agent. bioorganica.com.ua

Various software platforms can predict key ADME parameters. These predictions are vital for assessing the drug-likeness of a compound.

| ADME Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Good for absorption |

| LogP | 1-3 | Optimal for cell permeability |

| H-bond Donors | ≤ 5 | Favorable for oral bioavailability |

| H-bond Acceptors | ≤ 10 | Favorable for oral bioavailability |

| Blood-Brain Barrier Permeation | Low | May not readily enter the CNS |

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Indicates potential for drug-drug interactions |

This table illustrates typical in silico ADME predictions for a small molecule like N-(Isoxazol-3-yl)methanesulfonamide.

Virtual Screening for Identification of Novel Biological Targets

Virtual screening, a computational technique that involves the screening of large libraries of chemical structures, has been instrumental in identifying potential biological targets for N-(isoxazol-3-yl)methanesulfonamide and its derivatives. This approach has been particularly fruitful in the exploration of these compounds as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.

Through molecular docking studies, a key component of virtual screening, it has been demonstrated that the sulfonamide moiety of these compounds can effectively bind to the zinc ion within the active site of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. These in silico predictions have been substantiated by subsequent in vitro enzymatic assays, which confirmed the inhibitory activity of these compounds against these specific hCA isoforms. The core of this inhibitory action is attributed to the deprotonated sulfonamide group, which acts as a zinc-binding group (ZBG), a critical feature for potent CA inhibitors.

Predictive Modeling of In Vitro Metabolic Fate and Bioavailability Parameters

Predictive modeling plays a crucial role in the early stages of drug discovery by forecasting the metabolic fate and bioavailability of chemical compounds. While specific in-depth studies on the in vitro metabolic fate of N-(isoxazol-3-yl)methanesulfonamide are not extensively documented, general principles of predictive modeling can be applied. For instance, the physicochemical properties of a molecule, such as its lipophilicity, polar surface area, and the number of rotatable bonds, are key determinants of its pharmacokinetic profile.

Computational tools can predict the likely metabolic pathways of a compound. For N-(isoxazol-3-yl)methanesulfonamide, it is plausible that metabolic transformations would occur on the isoxazole ring or the methanesulfonamide (B31651) group. Potential metabolic reactions could include hydroxylation or N-dealkylation. Understanding these potential metabolic liabilities is essential for optimizing the drug-like properties of the compound.

Crystallographic Analysis and Intermolecular Interactions

Solid-State Structural Elucidation of N-(Isoxazol-3-yl)methanesulfonamide and its Derivatives

One study focused on a derivative, N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N-(isoxazol-3-yl)methanesulfonamide, revealing that it crystallizes in the triclinic space group P-1. The analysis showed that the isoxazole and pyrazole (B372694) rings are nearly perpendicular to each other, with dihedral angles of 86.8 (3)° and 87.7 (3)° in the two independent molecules found in the asymmetric unit. This orthogonal arrangement is a key conformational feature.

Table 1: Selected Crystallographic Data for N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N-(isoxazol-3-yl)methanesulfonamide

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.234 (2) |

| b (Å) | 11.237 (3) |

| c (Å) | 13.456 (4) |

| α (°) | 107.45 (3) |

| β (°) | 92.56 (3) |

| γ (°) | 109.45 (3) |

| Volume (ų) | 1104.5 (6) |

| Z | 2 |

Hirshfeld Surface Analysis for Characterization of Non-Covalent Interactions and Crystal Packing

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis has been applied to understand the crystal packing of N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N-(isoxazol-3-yl)methanesulfonamide.

The analysis revealed that the most significant contributions to the crystal packing are from H···H (29.2%), O···H (16.9%), Br···H (14.6%), and C···H (8.7%) contacts. These interactions are indicative of the prevalence of van der Waals forces and weak hydrogen bonds in stabilizing the crystal structure. The presence of C—H···O and C—H···N hydrogen bonds further contributes to the formation of a three-dimensional network in the crystal lattice.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-N-(isoxazol-3-yl)methanesulfonamide

| Contact Type | Contribution (%) |

| H···H | 29.2 |

| O···H | 16.9 |

| Br···H | 14.6 |

| C···H | 8.7 |

| N···H | 5.8 |

| S···H | 2.6 |

| Br···C | 2.4 |

| O···C | 2.2 |

| Br···O | 2.0 |

| C···C | 1.8 |

| N···C | 1.5 |

| S···C | 1.4 |

| Br···Br | 1.2 |

| O···O | 1.1 |

| S···O | 1.0 |

| N···O | 0.8 |

| Br···N | 0.6 |

| S···N | 0.2 |

| N···N | 0.1 |

| S···S | 0.1 |

Metabolic Studies and Biotransformation in Vitro Focus

In Vitro Metabolic Pathways

The metabolism of N-(Isoxazol-3-yl)methanesulfonamide is anticipated to involve key transformations centering on the isoxazole (B147169) ring, a heterocyclic moiety known to undergo specific metabolic reactions.

A prominent metabolic pathway for compounds containing a 3-unsubstituted isoxazole ring is the cleavage of the nitrogen-oxygen (N-O) bond. nih.gov This process, known as isoxazole ring scission, can lead to the formation of a reactive α-cyanoenol metabolite. nih.govresearchgate.net For instance, in the case of the anti-inflammatory drug leflunomide (B1674699), this ring opening is a critical activation step. nih.govresearchgate.net The proposed mechanism for this scission involves the coordination of the isoxazole ring nitrogen or oxygen to the reduced form of the heme iron (Fe(II)) within cytochrome P450 enzymes. nih.govresearchgate.net This is followed by either a charge transfer from the P450Fe(II) to the C=N bond or a deprotonation of the C3-H, ultimately resulting in the cleavage of the N-O bond. nih.govresearchgate.net Given that N-(Isoxazol-3-yl)methanesulfonamide possesses an isoxazole ring, it is plausible that it could undergo a similar reductive cleavage. The presence of a hydrogen atom at the C3 position of the isoxazole ring is considered essential for this type of ring opening to occur. nih.govresearchgate.net

Another potential mechanism for isoxazole ring cleavage involves a two-electron reductive cleavage of the N-O bond, which leads to an imine intermediate that is subsequently hydrolyzed. researchgate.net This has been observed in the metabolism of the anticonvulsant zonisamide, where the 1,2-benzisoxazole (B1199462) moiety is cleaved. researchgate.net

The biotransformation of many isoxazole-containing compounds is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govfrontiersin.org In vitro studies with leflunomide have shown that its metabolism in liver microsomes is dependent on NADPH and is sensitive to inhibitors of CYP1A2, suggesting the involvement of this specific isozyme. nih.gov The formation of the active metabolite of leflunomide was significantly reduced by oxygen and carbon monoxide, indicating that the isoxazole ring opening is catalyzed by the reduced P450Fe(II) form of the enzyme. nih.gov

Furthermore, in silico predictions for a range of novel isoxazole derivatives have suggested the potential for inhibition of various CYP isozymes, including CYP2C19 and CYP2C9. frontiersin.org While these are predictions for different isoxazole structures, they highlight the general propensity of this chemical class to interact with CYP enzymes. Therefore, it is highly probable that the metabolism of N-(Isoxazol-3-yl)methanesulfonamide is also catalyzed by one or more cytochrome P450 isoenzymes.

Specific in vitro metabolites of N-(Isoxazol-3-yl)methanesulfonamide have not been detailed in the available scientific literature. However, based on the metabolic pathways of similar compounds, several potential metabolites can be postulated.

Should the isoxazole ring undergo scission as described for leflunomide, a primary metabolite would be the corresponding cyano-containing open-ring structure. nih.govresearchgate.net Additionally, hydroxylation is a common metabolic pathway for many xenobiotics. For isoxazole-containing compounds, hydroxylation can occur on the isoxazole ring itself or on other parts of the molecule. For example, in vitro studies of 3-methylleflunomide, a derivative of leflunomide, identified two monohydroxylated metabolites where hydroxylation occurred at the 3- and 5-methyl groups on the isoxazole ring. nih.govresearchgate.net Therefore, hydroxylation of the methanesulfonamide (B31651) moiety or the isoxazole ring of N-(Isoxazol-3-yl)methanesulfonamide represents a plausible metabolic route. The formation of quinone species has also been noted as a potential bioactivation pathway for some isoxazole-containing molecules. nih.gov

Table 1: Postulated In Vitro Metabolites of N-(Isoxazol-3-yl)methanesulfonamide

| Putative Metabolite | Potential Metabolic Pathway | Basis for Postulation |

| Open-ring cyano metabolite | Isoxazole ring scission (N-O bond cleavage) | Analogy to leflunomide metabolism nih.govresearchgate.net |

| Hydroxylated metabolites | Oxidation (Hydroxylation) | Common metabolic pathway; observed with other isoxazole derivatives nih.govresearchgate.net |

| Quinone species | Bioactivation | Observed with other isoxazole-containing compounds nih.gov |

This table is based on extrapolation from related compounds and not on direct experimental data for N-(Isoxazol-3-yl)methanesulfonamide.

Factors Influencing In Vitro Metabolic Stability and Biotransformation Rates

The metabolic stability and rate of biotransformation of N-(Isoxazol-3-yl)methanesulfonamide in an in vitro setting would be influenced by several factors. A primary determinant is the specific cytochrome P450 isozymes involved in its metabolism and their relative abundance and activity in the in vitro system being used (e.g., human liver microsomes).

The chemical structure of the compound itself plays a crucial role. For instance, the presence of a substituent on the isoxazole ring can dramatically affect its metabolic fate. Studies with 3-methylleflunomide showed that the presence of a methyl group at the C3 position of the isoxazole ring rendered it resistant to ring opening. nih.govresearchgate.net This suggests that the susceptibility of the isoxazole ring in N-(Isoxazol-3-yl)methanesulfonamide to cleavage is dependent on the electronic and steric properties of the methanesulfonamide substituent.

Future Directions and Research Perspectives

Rational Design and Synthesis of Novel N-(Isoxazol-3-yl)methanesulfonamide Analogues with Enhanced Potency and Selectivity

The future development of N-(isoxazol-3-yl)methanesulfonamide as a therapeutic agent hinges on the rational design and synthesis of novel analogues. The inherent versatility of the isoxazole (B147169) and sulfonamide scaffolds offers numerous avenues for structural modification to enhance potency and selectivity towards specific biological targets. nih.govnih.gov

Synthetic strategies for analogous isoxazole-containing sulfonamides often involve multi-step processes. nih.gov For instance, a common approach includes the reaction of hydroxymoyl chlorides with active methylene (B1212753) compounds, followed by coupling with various sulfamoylphenylacetamides. nih.gov Another established method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes, which allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. nih.gov These established synthetic routes could be adapted for the creation of a library of N-(isoxazol-3-yl)methanesulfonamide derivatives.

Key areas for modification on the N-(isoxazol-3-yl)methanesulfonamide scaffold include:

Substitution on the isoxazole ring: Introducing various substituents at the C4 and C5 positions of the isoxazole ring could significantly influence the compound's electronic and steric properties, thereby affecting its binding affinity to target proteins. For example, studies on other isoxazoles have shown that electron-withdrawing groups can enhance certain biological activities. nih.gov

Modification of the sulfonamide linker: Altering the length or rigidity of the methanesulfonamide (B31651) linker could optimize the spatial orientation of the isoxazole ring relative to a target's binding pocket.

Derivatization of the sulfonamide nitrogen: Introducing a variety of alkyl, aryl, or heterocyclic groups on the sulfonamide nitrogen would generate a diverse set of analogues, a common strategy in sulfonamide drug development to modulate pharmacokinetic and pharmacodynamic properties. nih.gov

The following table outlines potential synthetic pathways for creating novel analogues, based on established methods for similar compounds.

| Reaction Type | Starting Materials | Potential Product Class | Reference for Analogue Synthesis |

| Cycloaddition | Substituted Alkynes, Hydroxylamine (B1172632) | 3,5-Disubstituted Isoxazoles | nih.gov |

| Condensation | β-Ketoesters, Hydroxylamine, Sulfonyl Chlorides | N-(Isoxazolyl)benzenesulfonamides | nih.gov |

| Cross-Coupling | Halogenated Isoxazoles, Sulfonamides | N-(Aryl-isoxazolyl)methanesulfonamides | nih.gov |

This table presents potential synthetic routes for N-(Isoxazol-3-yl)methanesulfonamide analogues based on established methodologies for similar compounds.

Exploration of Undiscovered Biological Activities and Investigation of Broader Therapeutic Potential

The true therapeutic potential of N-(isoxazol-3-yl)methanesulfonamide remains untapped. Given the wide spectrum of biological activities exhibited by related isoxazole sulfonamides, a comprehensive screening program is a critical next step. wisdomlib.orgmdpi.com Analogous compounds have demonstrated efficacy in several key therapeutic areas, suggesting promising avenues of investigation for this novel scaffold.

Potential Therapeutic Areas for Investigation:

Anticancer Activity: Numerous isoxazole derivatives have shown potent anticancer effects. nih.govnih.gov For example, some isoxazole-linked benzothiazoles display significant activity against various cancer cell lines, including breast, lung, and colon cancer. nih.gov Furthermore, the sulfonamide moiety is a known pharmacophore in several anticancer drugs. Therefore, screening N-(isoxazol-3-yl)methanesulfonamide analogues against a panel of cancer cell lines is a high-priority research direction. Some isoxazole-based compounds have been investigated as PARP inhibitors, a promising strategy in cancer therapy. nih.gov

Carbonic Anhydrase Inhibition: Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), enzymes implicated in diseases like glaucoma and certain types of cancer. nih.gov Studies on 5-amino isoxazole derivatives containing a sulfonamide group have shown excellent inhibitory activity against specific human CA isoforms, such as hCA II and hCA VII. nih.gov Investigating the CA inhibitory profile of N-(isoxazol-3-yl)methanesulfonamide could reveal its potential for treating these conditions.

Antimicrobial Activity: The combination of isoxazole and sulfonamide moieties is present in antibacterial drugs like sulfamethoxazole. nih.govresearchgate.net Novel coumarin-isoxazole-sulfonamide hybrids have also been synthesized and evaluated for their antibacterial properties. nih.gov Therefore, assessing the activity of N-(isoxazol-3-yl)methanesulfonamide and its derivatives against a broad range of bacterial and fungal pathogens is warranted. bioorganica.com.ua

Anti-inflammatory Activity: Certain isoxazole derivatives are known to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors. researchgate.net Quantitative structure-activity relationship (QSAR) studies on some series of isoxazoles have helped in identifying compounds with significant anti-inflammatory potential. researchgate.netnih.gov

The following table summarizes the documented biological activities of structurally related isoxazole sulfonamides, highlighting the potential areas for future investigation of N-(Isoxazol-3-yl)methanesulfonamide.

| Compound Class | Biological Activity | Reported Target/Mechanism | Reference |

| 5-Amino Isoxazole Sulfonamides | Carbonic Anhydrase Inhibition | hCA II, hCA VII | nih.gov |

| Isoxazole-Carboxamides | COX Inhibition, Antimicrobial | COX-1, COX-2 | nih.gov |

| Coumarin-Isoxazole Sulfonamides | Antibacterial | Bacterial cell wall synthesis (putative) | nih.gov |

| Isoxazole-linked Benzothiazoles | Anticancer | Apoptosis induction | nih.gov |

| Indole-functionalized Isoxazoles | Anti-inflammatory | sPLA2 inhibition | nih.gov |

This table showcases the established biological activities of various isoxazole-containing compounds, suggesting potential therapeutic avenues for N-(Isoxazol-3-yl)methanesulfonamide.

Integration of Advanced Computational and Experimental Methodologies for Comprehensive Characterization and Lead Optimization

To accelerate the discovery and optimization of lead compounds based on the N-(isoxazol-3-yl)methanesulfonamide scaffold, a synergistic approach integrating computational and experimental methods is essential. jddhs.comopenmedicinalchemistryjournal.com This strategy allows for a more rational, cost-effective, and efficient drug development process.

Computational Approaches:

Molecular Docking: This technique can be used to predict the binding modes and affinities of N-(isoxazol-3-yl)methanesulfonamide analogues with various biological targets identified through screening. tandfonline.comacs.org For example, docking studies have been successfully employed to understand the interactions of isoxazole derivatives with the active sites of enzymes like carbonic anhydrase and COX. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed once a set of analogues with corresponding biological activity data is available. researchgate.netmdpi.com These models help to identify the key structural features that are crucial for activity, guiding the design of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex, assessing the stability of binding interactions over time and helping to refine the understanding of the binding mechanism. mdpi.com

Experimental Methodologies:

High-Throughput Screening (HTS): HTS can be employed to rapidly screen a library of synthesized N-(isoxazol-3-yl)methanesulfonamide analogues against a wide range of biological targets.

Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy can be used to determine the three-dimensional structure of promising analogues bound to their biological targets. This provides invaluable information for structure-based drug design.

In Vitro and In Vivo Assays: A battery of in vitro assays (e.g., enzyme inhibition, cell viability) followed by in vivo studies in relevant animal models will be necessary to validate the therapeutic potential and establish the efficacy of lead compounds.

The integration of these methodologies creates a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and improve the computational models, ultimately leading to the efficient optimization of lead candidates. nih.gov

Q & A

Q. What are the standard synthetic routes for N-(Isoxazol-3-yl)methanesulfonamide derivatives?

The synthesis typically involves coupling sulfonamide precursors with isoxazole derivatives under reflux conditions. For example, Al-Rufaie (2016) synthesized analogs via diazonium salt coupling reactions using sulfanilamide and 5-methylisoxazol-3-amine, followed by purification via recrystallization . Other routes include nucleophilic substitution reactions between methanesulfonyl chloride and isoxazole-3-amine in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .

Q. How is the purity and structural integrity of N-(Isoxazol-3-yl)methanesulfonamide confirmed?

Characterization relies on spectroscopic and chromatographic methods:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and bond formation.

- HPLC with Pharmacopeial standards (e.g., USP Sulfamethoxazole RS) to assess purity and detect impurities .

- Mass spectrometry (ESI-MS) for molecular weight validation .

Q. What analytical methods are used to detect related impurities in N-(Isoxazol-3-yl)methanesulfonamide?

High-performance liquid chromatography (HPLC) with UV detection is the gold standard. For example, the USP monograph specifies using a C18 column and mobile phases containing phosphate buffer and acetonitrile to resolve impurities like 5-methylisoxazol-3-amine (Related Compound C) and sulfanilamide derivatives .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of N-(Isoxazol-3-yl)methanesulfonamide?

Density Functional Theory (DFT) calculations optimize molecular geometry and analyze frontier molecular orbitals (HOMO-LUMO). A study on a related methanesulfonamide derivative used the B3LYP/6-31G(d) basis set to determine UV/Vis spectral properties, revealing charge transfer interactions between the sulfonamide group and aromatic rings . These models aid in understanding reactivity and binding to biological targets.

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved inhibitory activity?

Evidence from carbonic anhydrase (CA) inhibition studies shows that substituents on the benzene ring and isoxazole moiety significantly impact potency. For example, Mishra et al. (2016) found that introducing bulky groups (e.g., phenylurea) at the 4-position of the benzenesulfonamide scaffold reduced activity against hCA isoforms (Ki > 70 μM). However, modifying the isoxazole’s methyl group to electron-withdrawing substituents could enhance binding .

Q. How should researchers address discrepancies in biological activity data for N-(Isoxazol-3-yl)methanesulfonamide derivatives?

Contradictions in inhibition data (e.g., weak activity against hCA isoforms vs. potential leads for optimization) require:

- Dose-response validation : Re-test compounds across multiple concentrations to rule out assay artifacts.

- Crystallographic studies : Resolve binding modes using X-ray diffraction to identify steric or electronic mismatches.

- Meta-analysis : Compare results across isoforms (e.g., hCA I vs. XII) to pinpoint selectivity issues .

Methodological Recommendations

- Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times and improve yields .

- Biological Assays : Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics for SAR refinement.

- Data Reproducibility : Validate computational predictions with experimental assays (e.g., enzyme kinetics, crystallography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.